molecular formula C14H13NO3 B1628676 2-Amino-5-(benzyloxy)benzoic acid CAS No. 58662-78-5

2-Amino-5-(benzyloxy)benzoic acid

Cat. No.: B1628676
CAS No.: 58662-78-5
M. Wt: 243.26 g/mol
InChI Key: FHVFMMVAAUIJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(benzyloxy)benzoic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVFMMVAAUIJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611800
Record name 2-Amino-5-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58662-78-5
Record name 2-Amino-5-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-Amino-5-(benzyloxy)benzoic acid

The most common and logical synthetic strategies involve the preparation from functionalized benzoic acid derivatives. This typically follows a two-stage process: first, the installation of the benzyloxy group via etherification, and second, the formation of the amino group, most commonly by the reduction of a nitro group precursor.

The foundation of the synthesis lies in the selection of an appropriate starting material that contains the core benzoic acid structure and functional groups that can be readily converted to the target amine and ether.

The introduction of the benzyloxy group is a critical step, typically accomplished via a Williamson ether synthesis. This involves the deprotonation of a hydroxyl group on the benzoic acid ring, followed by a nucleophilic attack on a benzyl (B1604629) halide.

Preparation from Benzoic Acid Derivatives

Nucleophilic Substitution for Benzyloxy Moiety Introduction
Starting Material Selection

The choice of starting material is crucial for an efficient synthesis. The ideal precursor contains a hydroxyl group at the 2-position for benzylation and a group at the 5-position that can be converted to an amine, such as a nitro group. To prevent the acidic carboxylic proton from interfering with the base-catalyzed etherification, it is often protected as an ester.

Commonly employed starting materials include:

5-Nitro-2-hydroxybenzoic acid: This compound is an excellent starting point as it possesses the required hydroxyl and a nitro group in the correct positions. The nitro group is electron-withdrawing, which facilitates the nucleophilic substitution at the hydroxyl position and serves as a direct precursor to the target amino group.

Methyl 2,5-dihydroxybenzoate (B8804636) (Methyl Gentisate): In this case, selective benzylation at the 5-position would be required, followed by conversion of the 2-hydroxy group to an amine, which is a more complex route. A more logical approach using this starting material would be selective etherification at the 5-OH group. bohrium.com

Methyl 5-acetyl-2-hydroxybenzoate: This starting material can also be utilized, where the benzyloxy group is first introduced at the 2-position. smolecule.com The acetyl group would then need to be converted to an amino group, for instance, through a sequence involving bromination and substitution. smolecule.com

Benzylation Reagents and Catalysts

The etherification reaction is carried out using a benzylating agent in the presence of a base, which acts as a catalyst or proton scavenger.

Benzylation Reagents: The most common and effective reagents are benzyl bromide and benzyl chloride . smolecule.com Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times or milder conditions.

Bases/Catalysts: A variety of bases can be used to deprotonate the phenolic hydroxyl group, creating a more potent nucleophile. Potassium carbonate (K₂CO₃) is frequently used due to its moderate basicity, good solubility in polar aprotic solvents, and ease of removal. bohrium.com Other bases such as sodium hydroxide (B78521) (NaOH) can also be employed. smolecule.com

Optimization of Reaction Conditions

To maximize the yield of the desired 2-(benzyloxy) intermediate and minimize side reactions, reaction conditions are carefully optimized.

Solvent Systems: Polar aprotic solvents are preferred for this type of nucleophilic substitution. Dimethylformamide (DMF) is a common choice as it effectively dissolves the reactants and facilitates the reaction. bohrium.com

Temperature and Reaction Time: The reaction temperature is typically maintained between room temperature and moderate heat (e.g., 80-85 °C) to ensure a reasonable reaction rate without causing decomposition of reactants or products. researchgate.net The progress of the reaction is monitored over several hours to determine the optimal reaction time for completion.

The table below summarizes typical conditions for the benzylation step, based on analogous reactions.

Starting MaterialBenzylation ReagentBase/CatalystSolventTemperature
5-Nitro-2-hydroxybenzoic acid (or its methyl ester)Benzyl bromideK₂CO₃DMFRoom Temp. to 80°C
Methyl 5-acetyl-2-hydroxybenzoateBenzyl chlorideNaOHN/AN/A

Following the successful introduction of the benzyloxy group, the subsequent step involves the formation of the amine at the 5-position. The most direct and widely used method is the reduction of the nitro group of the intermediate, 5-nitro-2-(benzyloxy)benzoic acid. While the term "reductive amination" typically refers to the conversion of a carbonyl to an amine, in this specific synthetic context, the transformation is achieved through nitro group reduction.

This reduction can be accomplished using several catalytic hydrogenation or metal-acid systems.

Catalytic Hydrogenation: This is a clean and efficient method. The nitro-substituted compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A 10% Pd/C catalyst is highly effective for this transformation, typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) at room temperature under a hydrogen atmosphere (balloon pressure).

Raney Nickel (Raney Ni): This is another active catalyst for nitro group reductions, often used in an ethanol solvent under a hydrogen atmosphere at room temperature. chemicalbook.com

Metal-Based Reduction: The reduction can also be achieved using metals in an acidic medium.

Iron (Fe) in Acid: A mixture of iron powder and an acid like hydrochloric acid (HCl) or acetic acid is a classic and cost-effective method for reducing aromatic nitro compounds. google.com

Tin (Sn) or Stannous Chloride (SnCl₂) in Acid: These reagents are also effective for the reduction of nitro groups.

The table below outlines various conditions for the reduction of a nitrobenzoic acid precursor to the corresponding aminobenzoic acid.

Nitro-PrecursorReducing Agent/SystemSolventConditions
5-Nitro-2-(benzyloxy)benzoic acidH₂ (g), 10% Pd/CTHFRoom Temperature, 18h
5-Chloro-2-nitrobenzoic acidH₂ (g), Raney NickelEthanolRoom Temperature
2-Chloro-5-nitro-benzoic acidIron (Fe), AcidAqueousN/A
Reductive Amination Strategies for Amino Group Formation

Emerging and Green Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, research into greener synthetic alternatives for the production of this compound is an area of increasing interest.

Photocatalytic methods represent a promising green alternative to traditional reduction techniques. These methods utilize light energy to drive chemical reactions, often under mild conditions. While specific applications of photocatalytic amination for the direct synthesis or the reduction of the nitro precursor of this compound are not yet widely reported, the field is rapidly advancing. Future research may lead to the development of novel photocatalytic systems for this transformation, potentially reducing the reliance on high-pressure hydrogenation or stoichiometric metal reductants.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic reduction of nitro groups using nitroreductases is a well-established field. Although specific studies focusing on the enzymatic reduction of 5-(benzyloxy)-2-nitrobenzoic acid are not readily found in the literature, this approach holds considerable potential. The high chemo- and regioselectivity of enzymes could lead to cleaner reactions with fewer byproducts.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable from both an economic and environmental perspective. They can reduce waste, save time, and decrease the use of solvents. A potential one-pot synthesis of this compound could involve the initial benzylation of a suitable dihydroxybenzoic acid derivative followed by nitration and subsequent reduction in the same pot. While detailed procedures for such a sequence for this specific molecule are not yet established in the literature, the development of such a process would be a significant advancement in its synthesis.

Solid-Phase Synthetic Strategies

The principles of solid-phase peptide synthesis (SPPS) are adaptable for creating derivatives of this compound. osti.govwpmucdn.com In a typical SPPS workflow, an amino acid is anchored to a solid support resin, and subsequent amino acids are added in a stepwise fashion from the C-terminus to the N-terminus. wpmucdn.comuwec.edu This process involves cycles of coupling and deprotection. wpmucdn.com For instance, a resin, such as one functionalized with an aminomethyl group, can be acylated with a protected amino acid like Boc-Valyl-4-(oxymethyl)phenylacetic acid. osti.gov The temporary Nα-amino protecting group, often a tert-butyloxycarbonyl (Boc) group, is removed with a moderately strong acid like trifluoroacetic acid (TFA). uwec.edu Following neutralization, the next protected amino acid is coupled. peptide.com

Recent advancements have focused on accelerating this process. Flow-based SPPS methodologies can significantly reduce the time required for each amino acid incorporation. nih.gov This technique utilizes a continuous flow of heated reagents through a low-volume reaction vessel, ensuring maximal reagent concentration and rapid exchange. nih.gov

Furthermore, solid-phase strategies have been developed for the synthesis of heterocyclic compounds incorporating amino acid motifs. For example, 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides can be synthesized on a solid support. nih.gov This often employs the Fmoc/tBu strategy, which uses a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. nih.gov

Advanced Derivatization and Reaction Chemistry

The unique arrangement of the amino, carboxylic acid, and benzyloxy groups on the aromatic ring of this compound allows for a wide range of chemical modifications.

The amino group of this compound and its derivatives can be oxidized to a nitro group. smolecule.com This transformation alters the electronic properties and reactivity of the compound, opening avenues for further functionalization. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. The reverse reaction, the reduction of a nitro group to an amine, is a key step in the synthesis of the parent compound from nitro-aromatic precursors.

For instance, the oxidation of toluene (B28343) to benzoic acid can be achieved using potassium permanganate. alfa-chemistry.com In a broader context, the oxidation of an amino group to a nitro group is a known transformation in organic synthesis.

The benzyloxy group in derivatives of this compound can be converted to a hydroxyl group through reduction. smolecule.com This debenzylation is typically achieved via catalytic hydrogenation. For example, the reduction of benzyl 5-amino-2-(benzyloxy)benzoate would yield 5-amino-2-hydroxybenzoic acid. This reaction is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Similarly, the nitro group in precursors like 2-(benzyloxy)-5-nitrobenzoic acid can be reduced to the primary amine of this compound using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like tin(II) chloride in hydrochloric acid. The carboxylic acid moiety can also be reduced. For example, the selective hydrogenation of benzoic acid to benzyl alcohol has been reported using a Pt/SnO₂ catalyst. qub.ac.uk Lithium aluminum hydride is another powerful reducing agent capable of converting carboxylic acids and esters to alcohols. smolecule.comorganic-chemistry.org

The amino group of this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.com For instance, the amino group can be alkylated. One example is the reaction of an amine with an aldehyde or ketone in an amination reaction to form a new C-N bond. biosynth.com

The synthesis of 2-(benzylamino)-5-nitrobenzoic acid, a related compound, involves the reaction between an amine and a suitably substituted benzoic acid derivative. biosynth.com While specific examples for this compound are not detailed in the provided context, the reactivity of the amino group as a nucleophile is a fundamental principle in organic chemistry.

The amino and carboxylic acid functionalities of this compound are readily involved in acylation, amide, and ester formation.

Amide Formation: The carboxylic acid can be activated and then reacted with an amine to form an amide. nih.govresearchgate.net Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole) or HATU. researchgate.netgoogle.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting acyl chloride readily reacts with amines to form amides. wikipedia.org Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov

The amino group can also be acylated by reacting it with an acyl chloride or a carboxylic acid anhydride. smolecule.com For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz) group, a common strategy in peptide synthesis.

Ester Formation: The carboxylic acid group can be esterified by reacting it with an alcohol under acidic catalysis. wikipedia.org For example, benzyl 5-amino-2-(benzyloxy)benzoate is formed through the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction of carboxylic acids with carbonylimidazole derivatives in the presence of pyridinium (B92312) salts also yields esters. organic-chemistry.org

The following table summarizes some of the reagents used in these transformations:

Reaction TypeReagent(s)Functional Group TargetedProduct Type
Amide FormationDCC, EDC, HATU, SOCl₂, TiCl₄Carboxylic AcidAmide
Amide FormationAcyl Chlorides, AnhydridesAmino GroupAmide
Ester FormationAlcohols (acid-catalyzed)Carboxylic AcidEster
Ester FormationCarbonylimidazolesCarboxylic AcidEster

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems. The amino and carboxylic acid groups, or other introduced functionalities, can participate in intramolecular cyclization reactions to form fused ring systems.

For example, anthranilic acid derivatives, which share the ortho-amino-benzoic acid motif, are used to synthesize benzoxazoles and benzothiazoles. organic-chemistry.org The synthesis of benzoxazoles can be achieved by the reaction of o-aminophenols with aldehydes, β-diketones, or functionalized orthoesters. organic-chemistry.org

In a related context, the cyclization of 3-(propargyloxy)-5-(benzyloxy)-benzoic acid methyl ester has been studied, leading to chromane (B1220400) derivatives. mdpi.com Furthermore, base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles can yield 4-amino-2,3-dihydronaphtho[2,3-b]furans. nih.gov The cyclization of aminoazoles with various electrophiles is another strategy for constructing diverse heterocyclic scaffolds. frontiersin.org While direct examples of cyclization reactions starting from this compound are not extensively detailed, its structural features suggest its potential as a building block for a variety of heterocyclic compounds, including those based on benzoxazine (B1645224) or related scaffolds. For instance, 2-amino-3-methylbenzoic acid can be converted to an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cn

Investigations into Regioselective Transformations

The structure of this compound, featuring an amino group and a benzyloxy group on a benzoic acid core, allows for various chemical reactions. The distinct electronic properties of these functional groups guide the regioselectivity of further transformations. The amino group, being an activating ortho-, para-director, and the carboxylic acid group, a meta-director, along with the benzyloxy group, influence the position of incoming substituents.

Key regioselective transformations include:

Oxidation: The amino group can be oxidized to a nitro group, which significantly alters the compound's electronic properties and serves as a precursor for other functionalities.

Reduction: The benzyloxy group can be cleaved to yield a hydroxyl group through catalytic hydrogenation. This transformation is crucial for synthesizing derivatives with different biological activities.

Substitution: The amino group can undergo nucleophilic substitution reactions with reagents like acyl or sulfonyl chlorides to form various substituted amides or sulfonamides.

These transformations are fundamental in creating a diverse library of molecules based on the this compound scaffold for various research applications, including the development of new therapeutic agents.

Industrial-Scale Production Considerations and Process Optimization

Transitioning the synthesis of this compound from laboratory to industrial scale introduces challenges related to cost, safety, efficiency, and environmental impact. Process optimization is crucial to address these concerns.

Strategies for Solvent Recovery and Catalyst Recycling

In large-scale synthesis, the economic and environmental costs of solvents and catalysts are significant. Effective strategies for their recovery and reuse are therefore critical.

Solvent Recovery: Solvents such as xylene and dimethylformamide (DMF), often used in the synthesis, can be recovered through distillation and reused in subsequent batches, thereby reducing waste and operational costs.

Catalyst Recycling: The palladium on carbon (Pd/C) catalyst, commonly used for hydrogenation steps, can be recovered by filtration after the reaction. The recovered catalyst can often be reactivated and reused, which is economically advantageous given the high cost of palladium.

Application of Continuous Flow Reactor Technology

Continuous flow chemistry offers several advantages over traditional batch processing for industrial-scale synthesis, particularly for reactions like nitration and hydrogenation.

TechnologyAdvantages for this compound Synthesis
Continuous Flow Reactors Enhanced heat and mass transfer, improved safety for handling hazardous reagents like H2, increased throughput, and better reproducibility.

Microreactor systems, for instance, allow for precise temperature control during nitration, which can minimize the formation of unwanted byproducts. For hydrogenation, flow reactors can improve the efficiency of gas-liquid mixing, leading to higher conversion rates and reduced reaction times.

Yield Optimization and Purity Control in Large-Scale Synthesis

Maximizing yield and ensuring high purity are paramount in industrial production to meet regulatory standards and ensure cost-effectiveness.

Purity Control: High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing the purity of the final product. By optimizing reaction conditions and purification methods, such as recrystallization, purity levels exceeding 99% can be achieved.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy of 2-Amino-5-(benzyloxy)benzoic acid, typically conducted in a solvent like DMSO-d₆, reveals distinct signals for each proton in the molecule. The aromatic protons of the benzoic acid ring appear as a doublet at approximately 6.81 ppm (H-3), a doublet of doublets at 7.04 ppm (H-4), and a doublet at 7.20 ppm (H-6). The five protons of the benzyl (B1604629) group resonate in the range of 7.29 to 7.43 ppm. The benzylic methylene (B1212753) protons (CH₂) are observed as a singlet at 5.09 ppm. The amine (NH₂) and carboxylic acid (COOH) protons are often broad and their chemical shifts can vary.

¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
7.43 - 7.29mPhenyl-H
7.20dH-6
7.04ddH-4
6.81dH-3
5.09sOCH₂

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, the carboxylic acid carbon (C=O) signal appears around 168.6 ppm. The aromatic carbons of the benzoic acid ring show resonances at approximately 113.4 ppm (C-3), 115.6 ppm (C-4), 118.0 ppm (C-6), 139.3 ppm (C-1), and 149.6 ppm (C-5), with the C-2 carbon attached to the amino group appearing around 140.2 ppm. The carbons of the benzyl group resonate between 127.8 and 128.4 ppm for the C-H carbons and at 137.2 ppm for the quaternary carbon. The benzylic carbon (OCH₂) is observed at approximately 69.5 ppm.

¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
168.6C=O
149.6C-5
140.2C-2
139.3C-1
137.2Phenyl-C (quat)
128.4Phenyl-CH
127.9Phenyl-CH
127.8Phenyl-CH
118.0C-6
115.6C-4
113.4C-3
69.5OCH₂

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, for instance, between H-3 and H-4, and between H-4 and H-6 on the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals at 6.81, 7.04, and 7.20 ppm to their corresponding carbon signals at 113.4, 115.6, and 118.0 ppm, respectively. The methylene proton signal at 5.09 ppm would correlate with the carbon signal at 69.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, the methylene protons (5.09 ppm) would show a correlation to the C-5 carbon (149.6 ppm) and the quaternary carbon of the benzyl group (137.2 ppm), confirming the benzyloxy linkage.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound (molecular weight 243.26 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 244.1, corresponding to the [M+H]⁺ ion.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the ion. For the [M+H]⁺ ion of this compound (C₁₄H₁₃NO₃), the calculated exact mass is 244.0974. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Analysis of Characteristic Fragmentation Patterns for Structural Validation

Mass spectrometry is a powerful tool for the structural validation of this compound, offering insights into its molecular weight and fragmentation behavior. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions that are indicative of its structure. The high-resolution mass spectrum provides an exact mass, which can be used to confirm the elemental composition.

A primary fragmentation pathway involves the cleavage of the benzylic ether bond, a common fragmentation for benzyl ethers. This results in the formation of a stable benzyl cation (C7H7+) at m/z 91 and a corresponding aminohydroxybenzoic acid radical cation. Another significant fragmentation is the loss of a hydroxyl group (-OH) from the carboxylic acid moiety, followed by the loss of carbon monoxide (-CO), which is characteristic of benzoic acids. The presence of the amino group can also influence the fragmentation pattern.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Origin
[M]+•243Molecular Ion
[M-OH]+226Loss of hydroxyl radical from the carboxylic acid
[M-COOH]+198Decarboxylation
[C7H7]+91Benzyl cation from cleavage of the ether bond

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior. A common derivatization strategy involves esterification of the carboxylic acid group and acylation of the amino group.

Once derivatized, the compound can be separated from other components in a mixture on a GC column, typically a non-polar or medium-polarity column. The mass spectrometer then detects the eluted compound, providing a mass spectrum that can be used for identification. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of certainty in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of this compound in various matrices. This technique is particularly well-suited for this compound as it does not require derivatization, allowing for direct analysis.

In a typical LC-MS analysis, the compound is first separated on a reversed-phase HPLC column, such as a C18 column. The mobile phase often consists of a mixture of water (containing an acid like formic acid or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, typically operating in positive ion mode to protonate the amino group, forming the [M+H]+ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The spectrum exhibits a broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The N-H stretching vibrations of the primary amine appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the carboxylic acid is typically observed around 1680-1700 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid can be found in the fingerprint region, between 1200 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H (Amine)3300-3500 (two bands)
C=O (Carboxylic Acid)1680-1700
C-O (Ether and Carboxylic Acid)1200-1300
Aromatic C-H3000-3100
Aromatic C=C1450-1600

Chromatographic Techniques for Purity and Analytical Method Development

Chromatographic techniques are indispensable for assessing the purity of this compound and for developing analytical methods for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for its quantification. A typical HPLC method utilizes a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. Detection is commonly performed using a UV detector, as the aromatic rings and the carbonyl group in the molecule lead to strong UV absorbance. The wavelength of maximum absorbance (λmax) is used for sensitive detection and quantification. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Guidance

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of reactions that synthesize or involve this compound. It is also instrumental in guiding purification processes like column chromatography.

For TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The separated spots are visualized under UV light, where the compound will appear as a dark spot due to its UV absorbance. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and can be used to identify it and assess its purity relative to starting materials and byproducts.

Development and Validation of Analytical Methods

The accurate quantification of this compound and its related substances is crucial for quality control in its synthesis and application in various research fields. To this end, various analytical methods have been developed and validated, with High-Performance Liquid Chromatography (HPLC) being a primary technique. The validation of these methods is typically performed following the guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). longdom.org

A common approach for the analysis of this compound involves reversed-phase HPLC. This method separates compounds based on their hydrophobicity.

Table 1: Typical HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 reverse-phase
Mobile Phase Acetonitrile/water (70:30 v/v)
Detection UV at 254 nm
Source:

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters that are assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). longdom.orgthaiscience.info

Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components such as impurities, degradation products, and matrix components.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For benzoic acid derivatives, linearity is often established over a concentration range relevant to the expected sample concentrations. thaiscience.inforesearchgate.net

Table 2: Example Linearity Data for Benzoic Acid Analysis

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Benzoic Acid5-2000.9998
Sorbic Acid1-500.9998
Source: thaiscience.info

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery measurements, where a known amount of the analyte is added to a blank matrix and analyzed. thaiscience.info

Table 3: Example Accuracy Data for Benzoic Acid Analysis

AnalyteSpiked Concentration (µg/mL)Recovery (%)
Benzoic Acid1085.61 - 102.04
Benzoic Acid2085.61 - 102.04
Benzoic Acid5085.61 - 102.04
Benzoic Acid10085.61 - 102.04
Source: thaiscience.info

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. longdom.org

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thaiscience.inforesearchgate.net

Table 4: Example LOD and LOQ Data for Benzoic Acid Analysis

AnalyteLOD (µg/mL)LOQ (µg/mL)
Benzoic Acid0.421.14
Sorbic Acid0.320.99
Source: thaiscience.info

For more complex matrices, sample preparation techniques such as extraction with a suitable solvent, like methanol and water, are employed to isolate the analyte before HPLC analysis. thaiscience.info The robustness of the method, which is its capacity to remain unaffected by small, but deliberate variations in method parameters, is also evaluated to ensure its reliability during routine use. longdom.org

Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Mechanisms of Action

The biological activity of 2-Amino-5-(benzyloxy)benzoic acid is a composite of the contributions from its distinct functional moieties. The interplay between the polar amino and carboxylic acid groups and the nonpolar benzyloxy group dictates how the molecule interacts with biological targets, permeates cellular barriers, and ultimately elicits a biological response.

Role of the Amino Group in Hydrogen Bonding and Molecular Interactions

The amino (-NH2) group, along with the carboxylic acid (-COOH) group, is a key player in forming specific, directional interactions with biological macromolecules. The amino group can act as a hydrogen bond donor, a fundamental interaction for the recognition and binding of ligands to proteins and nucleic acids. smolecule.com Computational docking simulations suggest that the amino group of this compound can participate in hydrogen bonding within the active sites of enzymes or the binding pockets of receptors. These non-covalent interactions are critical for the stable association of the molecule with its target, a prerequisite for modulating the target's biological function. In the broader context of protein-ligand interactions, amino groups on small molecules frequently form hydrogen bonds with the backbone carbonyl oxygen atoms or with the side chains of acidic amino acids such as aspartate and glutamate.

Modulation of Enzyme Activity and Influence on Metabolic Pathways

Preliminary research suggests that this compound has the potential to modulate the activity of specific enzymes and consequently influence metabolic pathways. smolecule.com The mechanism of action is believed to involve the binding of the compound to enzymes, which can either inhibit or, less commonly, enhance their catalytic activity. smolecule.com For example, studies on related benzoic acid derivatives have shown inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways. While direct evidence for this compound is still emerging, it is hypothesized to interact with specific molecular targets, thereby influencing various biochemical pathways. smolecule.com The parent compound, benzoic acid, has been shown to affect energy metabolism in yeast by causing ATP depletion, which in turn inhibits key glycolytic enzymes. nih.gov This suggests that derivatives like this compound might also interfere with fundamental metabolic processes.

Receptor Binding Mechanisms and Involvement in Signaling Pathways

The structural features of this compound make it a candidate for interacting with various cellular receptors. The benzyloxy group's lipophilicity can promote interactions with the lipid-embedded domains of membrane receptors, while the amino and carboxyl groups can form specific hydrogen bonds and electrostatic interactions within receptor binding sites. Such binding events can trigger or block intracellular signaling cascades, leading to a cellular response. Studies on the interactions of this compound have indicated its capacity to bind effectively with receptors, which can influence cellular responses and metabolic pathways. smolecule.com While the specific receptors targeted by this compound have not been fully elucidated, research on structurally similar molecules provides potential avenues of investigation. For instance, other substituted amino-aromatic compounds have been identified as antagonists for receptors like the adenosine (B11128) A(2A) receptor.

Enzyme Interaction and Inhibition Studies

To quantitatively assess the interaction of this compound with enzymes, specific biochemical assays are required. These studies are crucial for confirming direct enzyme modulation and for characterizing the nature of the inhibition.

Enzyme Binding Assays and Kinetic Analysis

Enzyme binding assays are used to measure the affinity of a compound for an enzyme. Techniques such as surface plasmon resonance (SPR) can provide real-time data on the binding and dissociation kinetics. Kinetic analyses, in turn, determine the type and potency of enzyme inhibition. For example, by measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

While specific kinetic data for this compound are not widely available, some sources report an IC50 value of 10 µM in an anti-inflammatory context, suggesting it inhibits a relevant enzyme at this concentration. For comparison, studies on other 2,5-substituted benzoic acid derivatives designed as inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 have reported Ki values in the nanomolar to micromolar range, demonstrating potent enzyme inhibition. These studies underscore the potential of the substituted benzoic acid scaffold in designing effective enzyme inhibitors.

Table of Biological Activity for this compound

Activity Type Effectiveness
Anti-inflammatory IC50 = 10 µM
Antimicrobial (E. coli) MIC = 25 µg/mL
Antimicrobial (S. aureus) MIC = 15 µg/mL

Note: The specific enzyme targets for the anti-inflammatory and antimicrobial activities have not been fully elucidated in the referenced materials.

Studies on Specific Enzyme Targets

Research into the specific enzymatic targets of this compound and its analogs has pointed towards several key enzyme families. While direct studies on this compound are limited, research on structurally similar compounds provides insight into its potential mechanisms.

The amino group is noted to facilitate hydrogen bonding, which allows the compound to interact with various enzymes and potentially modulate their activity. smolecule.com Analogs of benzoic acid have been investigated as inhibitors of several enzyme types:

Kinases: Derivatives of aminobenzoic acid have been explored as potential kinase inhibitors. For example, 2-amino-6-methyl-pyrimidine benzoic acids were designed as ATP-competitive inhibitors of casein kinase-2 (CK2), an enzyme implicated in several cancers. nih.gov The general structure of aminobenzoic acids allows them to fit into the ATP-binding pocket of kinases, interfering with their function in cell signaling.

Bacterial RNA Polymerase: A series of benzyl (B1604629) and benzoyl benzoic acid derivatives have been shown to inhibit bacterial transcription by preventing the binding of the sigma (σ) factor to the RNA polymerase (RNAP) core enzyme. nih.govnih.gov This action blocks the formation of the RNAP holoenzyme, which is essential for initiating transcription at promoter sites. nih.govnih.gov

Bcl-2 Family Proteins: 2,5-Substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The carboxyl group of the benzoic acid scaffold is crucial, forming a key hydrogen bond with an arginine residue (Arg263) in the Mcl-1 binding site, mimicking the interaction of natural pro-apoptotic proteins. nih.gov

Impact on Key Biochemical Processes

The interaction of this compound with cellular targets leads to the modulation of critical biochemical pathways. Its anti-inflammatory properties are likely mediated through the regulation of signaling cascades like the NF-κB pathway, which is a central regulator of inflammation. By influencing such pathways, the compound can affect the production of downstream inflammatory molecules. Furthermore, its ability to interact with enzymes suggests it can influence various metabolic pathways within the cell. smolecule.com

Cellular Pathway Elucidation in Research Models

To understand its effects at a cellular level, this compound has been studied in various research models, particularly in the context of inflammation and antimicrobial activity.

Investigations in Macrophage Cell Lines (e.g., RAW264.7)

Macrophage cell lines are crucial tools for studying inflammatory responses. A study utilizing the murine macrophage cell line RAW264.7 investigated the anti-inflammatory potential of this compound. Similarly, related compounds like 5-nitro-2-(3-phenylpropylamino) benzoic acid have also been examined in RAW264.7 cells to understand their effects on macrophage-mediated inflammation. imrpress.com

Studies on Modulation of Inflammatory Mediators (e.g., TNF-alpha production)

In these cellular models, a key finding was the compound's ability to modulate the production of inflammatory mediators. Specifically, treatment of RAW264.7 macrophages with this compound resulted in a significant decrease in the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. This inhibitory action on a key cytokine highlights its potential as an anti-inflammatory agent.

Mechanisms of Antimicrobial Efficacy

This compound has demonstrated notable antimicrobial properties against a range of bacteria.

Inhibition of Bacterial Growth: The compound has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Studies on related benzyl and benzoyl benzoic acid derivatives have demonstrated potent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.govnih.gov

Cell Membrane Disruption: The antimicrobial mechanism is believed to involve the disruption of the bacterial cell membrane. The lipophilic nature conferred by the benzyloxy group may enhance the compound's ability to penetrate and destabilize the lipid bilayer of bacterial membranes, leading to increased permeability and ultimately, cell death.

Comparative Analysis with Structural Analogs on Biological Activity

The biological activity of this compound is significantly influenced by its substituents. Comparing it with its structural analogs reveals the importance of the benzyloxy group and the amino group's position.

Key structural analogs include:

5-Amino-2-hydroxybenzoic acid: Replacing the benzyloxy group with a smaller hydroxyl group increases polarity and hydrogen-bonding potential.

5-Amino-2-methoxybenzoic acid: This analog has a less bulky methoxy (B1213986) group instead of the benzyloxy group, which reduces steric hindrance while maintaining some lipophilicity.

5-Amino-2-chlorobenzoic acid: The presence of an electron-withdrawing chloro group at the 2-position alters the electronic properties of the molecule.

The benzyloxy group in this compound provides a combination of steric bulk and lipophilicity that distinguishes it from these analogs, likely enhancing its ability to permeate cell membranes and interact with hydrophobic binding pockets in its biological targets.

Table 1: Biological Activities of this compound

Activity Type Effectiveness Reference
Anti-inflammatory IC50 = 10 µM
Antimicrobial (E. coli) MIC = 25 µg/mL
Antimicrobial (S. aureus) MIC = 15 µg/mL

Table 2: Comparison of Physicochemical Properties of Structural Analogs

Compound Key Structural Difference Impact on Properties Reference
This compound Benzyloxy group at C2 High lipophilicity and steric bulk
5-Amino-2-hydroxybenzoic acid Hydroxyl group at C2 Increased polarity, greater hydrogen-bonding capacity
5-Amino-2-methoxybenzoic acid Methoxy group at C2 Reduced steric hindrance, moderate lipophilicity
5-Amino-2-chlorobenzoic acid Chloro group at C2 Electron-withdrawing, enhanced acidity

Structure Activity Relationship Sar and Ligand Design Principles

Investigation of Substituent Position and Nature on Biological Activity

The arrangement and chemical nature of substituents on the benzoic acid core are critical determinants of biological activity. The specific 2,5-substitution pattern of the amino and benzyloxy groups creates a distinct electronic and steric profile that influences how the molecule interacts with protein targets.

Research into related substituted benzoic acid molecules demonstrates the importance of substituent placement. For instance, in a class of 2,5-substituted benzoic acid inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the scaffold is positioned at the junction of the p2/p3 binding pockets of the protein. nih.gov The carboxyl group forms a crucial hydrogen bond with an arginine residue (Arg263), acting as a primary anchor. nih.gov Altering the position of this group would disrupt this key interaction, likely leading to a significant loss of activity.

The nature of the substituent is equally important. The benzyloxy group at the 5-position imparts significant lipophilicity and steric bulk compared to smaller or more polar groups. This increased lipophilicity can enhance the molecule's ability to cross biological membranes. Comparative studies involving analogs where the benzyloxy group is replaced by other substituents, such as halogens, illustrate this point. A chloro group, for example, is electron-withdrawing and less bulky than a benzyloxy group, which would alter both the electronic landscape of the aromatic ring and the steric fit within a binding pocket.

Substituent at Position 5Key PropertiesImpact on Biological Activity
Benzyloxy Bulky, lipophilic, electron-donating (by resonance)Enhances membrane permeability; provides specific steric interactions.
Halogen (e.g., Chloro) Electron-withdrawing, less bulky than benzyloxyAlters electronic properties of the ring, potentially affecting binding affinity. nih.gov
Hydroxyl Hydrogen bond donor/acceptor, polarIncreases polarity, potentially decreasing membrane permeability but enabling new hydrogen bonds.
Methoxy (B1213986) Smaller than benzyloxy, less lipophilicReduces steric bulk while maintaining some electron-donating character.

Rational Design Strategies Based on Functional Group Modifications

Rational ligand design for this scaffold focuses on systematically modifying its key functional groups to optimize interactions with a specific biological target.

The benzyloxy moiety is a prime candidate for modification to fine-tune the compound's properties. Its replacement with other groups can systematically alter lipophilicity, steric profile, and hydrogen bonding capacity.

Replacement with a Hydroxyl Group: Substituting the benzyloxy group with a hydroxyl group would fundamentally change the molecule's character. The large, lipophilic benzyloxy group would be replaced by a small, polar hydroxyl group. This would decrease lipophilicity, potentially reducing membrane permeability, but would introduce a potent hydrogen bond donor and acceptor, which could form new, favorable interactions within a target's binding site.

Replacement with a Methoxy Group: A methoxy group is smaller and less lipophilic than a benzyloxy group. This modification reduces the steric bulk at the 5-position, which could be advantageous if the binding pocket is sterically constrained. While less lipophilic than benzyloxy, it is more so than a hydroxyl group, offering an intermediate option.

Replacement with a Chloro Group: Introducing a chloro group creates an analog such as 5-amino-2-chloro-benzoic acid. Halogens like chlorine are electron-withdrawing and can participate in halogen bonding, a specific type of non-covalent interaction. This modification significantly alters the electronic nature of the phenyl ring and introduces different binding possibilities compared to the oxygen-containing benzyloxy group.

Original MoietyReplacement MoietyKey Physicochemical ChangesPotential SAR Outcome
Benzyloxy HydroxylDecreased lipophilicity, decreased size, added H-bond donorAltered membrane permeability, potential for new H-bond interactions.
Benzyloxy MethoxyDecreased lipophilicity, decreased sizeImproved fit in sterically tight binding pockets.
Benzyloxy ChloroAltered electronics (electron-withdrawing), potential for halogen bondingDifferent binding mode, altered ring reactivity.

The amino and carboxylic acid groups are critical for the molecule's identity and are often involved in direct, high-energy interactions with biological targets.

Amino Group Modification: The amino group at the 2-position is a key hydrogen bond donor and influences the basicity of the molecule. Its presence is crucial for interactions with specific enzymes. Oxidation of the amino group to a nitro group would transform it from an electron-donating group to a powerful electron-withdrawing group, drastically changing the electronic properties and likely abolishing its hydrogen-bonding donor capacity in favor of acceptor character. N-acylation, as seen in related benzoic acid derivatives, is another common modification that can explore steric limits and introduce new interaction points. mdpi.com

Carboxylic Acid Modification: The carboxylic acid is a cornerstone of the molecule's activity in many contexts, often acting as the primary anchor to a biological target. nih.gov In studies of related inhibitors, the carboxylate forms a salt bridge or a strong, charge-assisted hydrogen bond with basic residues like arginine. nih.gov Converting the carboxylic acid to an ester or an amide would neutralize the charge and remove its ability to act as a strong hydrogen bond donor, which would likely eliminate or greatly reduce binding affinity to such targets. However, in other contexts, such modifications could be used to improve properties like cell permeability, with the ester acting as a prodrug that is later hydrolyzed in vivo to reveal the active carboxylic acid.

Functional GroupModificationConsequence
Amino Group Oxidation to NitroChanges electronic properties (donating to withdrawing); alters H-bonding.
Amino Group N-AcylationIncreases steric bulk; adds new potential interaction points. mdpi.com
Carboxylic Acid Conversion to EsterNeutralizes charge; removes key H-bond donor; increases lipophilicity.
Carboxylic Acid Conversion to AmideNeutralizes charge; adds H-bond donor (N-H); alters geometry. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural properties of a series of compounds with their biological activity. nih.gov For a class of compounds like substituted benzoic acids, QSAR can be a powerful tool for predicting the activity of novel, yet-to-be-synthesized analogs, thereby guiding and prioritizing synthetic efforts. dergipark.org.trnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be 2D (e.g., topological indices, counts of atoms or bonds) or 3D (e.g., steric or electrostatic fields). dergipark.org.tr For instance, a 2D QSAR study on benzoylamino benzoic acid derivatives identified descriptors like SaasCcount (number of aromatic carbons connected to a single bond) and SssOE-index (an electro-topological descriptor for single-bonded oxygen atoms) as being important for activity. dergipark.org.tr A positive coefficient for SaasCcount suggested that substituting aromatic rings could enhance activity. dergipark.org.tr

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go further by analyzing the 3D steric and electrostatic fields surrounding the molecules. researchgate.net The resulting models produce contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to either increase or decrease biological activity. This provides a visual and predictive guide for designing new molecules. For a compound like 2-Amino-5-(benzyloxy)benzoic acid, a QSAR model could predict how modifications to the benzyloxy group or substitutions at other positions on the ring would affect its potency, allowing researchers to focus on the most promising candidates for synthesis. nih.govmdpi.com

QSAR Descriptor TypeExample DescriptorInformation EncodedApplication in Predictive Analysis
Topological (2D) 6ChainCountNumber of six-membered rings in the molecule. dergipark.org.trPredicts how the addition or removal of rings impacts activity.
Electro-topological (2D) SssOE-indexPresence of specific atom types (e.g., ether oxygen). dergipark.org.trCorrelates the presence of functional groups like ethers with biological potency.
Steric Field (3D) CoMFA Steric ContoursMaps regions where steric bulk is favored or disfavored. researchgate.netGuides the design of substituents with optimal size and shape.
Electrostatic Field (3D) CoMFA Electrostatic ContoursMaps regions where positive or negative charges are favored. researchgate.netGuides the placement of electron-donating or -withdrawing groups.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting various molecular properties of 2-Amino-5-(benzyloxy)benzoic acid.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy. DFT methods, such as the B3LYP functional with a basis set like 6-311+G(d,p), are commonly employed for this purpose.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table presents hypothetical optimized bond lengths and angles for the ground-state conformer of this compound, as would be determined by DFT calculations. Actual values would require specific computational studies.

ParameterAtoms InvolvedValue
Bond LengthC(carboxyl)-OH1.35 Å
Bond LengthC(carboxyl)=O1.22 Å
Bond LengthC(ring)-NH₂1.40 Å
Bond LengthC(ring)-O(ether)1.37 Å
Bond LengthO(ether)-CH₂(benzyl)1.43 Å
Bond AngleO=C-OH122.5°
Bond AngleC(ring)-C(carboxyl)-O118.0°
Dihedral AngleC(ring)-O-CH₂-C(benzyl)~180°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov For aromatic compounds like this compound, DFT calculations can precisely determine these energy levels. The distribution of HOMO and LUMO across the molecule indicates the primary sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for Benzoic Acid Derivatives (Illustrative Data)

This table provides illustrative energy values for HOMO, LUMO, and the energy gap, based on typical findings for similar aromatic compounds. nih.gov

ParameterEnergy (eV)
HOMO Energy-6.20 eV
LUMO Energy-1.85 eV
HOMO-LUMO Gap (ΔE)4.35 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, using colors to denote different potential values. Red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green represents neutral potential areas. nih.gov

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxyl and benzyloxy groups, as well as the nitrogen atom of the amino group, due to their high electronegativity. Positive potential (blue) would be concentrated around the hydrogen atoms of the carboxylic acid and amino groups.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bldpharm.com This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.govnih.gov

Docking simulations can predict how this compound might fit into the active site of a specific biological target, such as an enzyme or receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. bldpharm.com The resulting binding modes, or poses, reveal the most likely three-dimensional arrangement of the ligand-receptor complex. sigmaaldrich.com This information is critical for understanding the structural basis of the molecule's potential biological activity.

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. These non-covalent interactions are responsible for the stability of the ligand-receptor complex. For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The amino (-NH₂) and carboxylic acid (-COOH) groups are potent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser) in a protein's active site. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings are nonpolar and can engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine. nih.gov These interactions are a major driving force for protein-ligand binding. nih.gov

Pi-Pi Stacking: The aromatic rings of the compound can interact with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan through pi-pi stacking.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

This table summarizes the potential interactions that the functional groups of this compound could form within a hypothetical protein active site.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Carboxylic Acid (-COOH)Hydrogen Bonding, Ionic InteractionArginine, Lysine, Histidine, Serine
Amino Group (-NH₂)Hydrogen BondingAspartic Acid, Glutamic Acid, Serine
Benzyloxy Group (Aromatic Rings)Hydrophobic Interactions, Pi-Pi StackingPhenylalanine, Tyrosine, Leucine, Valine
Ether Oxygen (-O-)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of this computational technique is crucial for understanding its molecular behavior. MD simulations provide insights into the conformational flexibility and the energetics of its interaction with biological targets.

Conformational Dynamics: The structure of this compound features several rotatable bonds, particularly within the benzyloxy group and its connection to the benzoic acid core. This allows the molecule to adopt various conformations in solution. A theoretical MD simulation would typically place the molecule in a simulated aqueous environment to observe its dynamic behavior over time, often on the nanosecond to microsecond scale nih.gov. Such simulations can identify the most stable, low-energy conformations and the energy barriers between different conformational states nih.gov. The flexibility of the benzyloxy tail, in particular, is critical as it can significantly influence how the molecule fits into a protein's binding pocket.

Binding Energetics: In the context of drug design, MD simulations are instrumental in evaluating the stability of a ligand-protein complex and calculating binding free energies. For this compound, if a protein target were identified, simulations of the compound docked into the active site would be performed nih.gov. These simulations would reveal key information:

Stability of Binding Pose: Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation time indicates whether it remains stably bound in its initial docked position.

Key Interactions: MD trajectories allow for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and protein residues nih.gov. The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds, while the two phenyl rings can engage in hydrophobic and π-π stacking interactions.

Binding Free Energy Calculation: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the simulation trajectory to provide a quantitative estimate of the binding affinity, which is a key predictor of a compound's potency.

Although direct studies are scarce, research on structurally related benzoic acid derivatives demonstrates the power of these methods in rationalizing the design of new inhibitors and understanding their interaction with biological targets like kinases nih.gov.

In Silico Evaluation of Biological Potential and Toxicity Features

In silico tools, which use computational models to predict the properties of chemical compounds, offer a rapid and cost-effective way to evaluate the potential of molecules like this compound before undertaking extensive laboratory testing mdpi.comnih.gov. These predictions are based on the molecule's structure and comparison against large databases of experimental data.

Predicted Biological and Pharmacokinetic Properties (ADME)

The following table outlines the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound. These parameters are critical for a compound's potential to be developed into a drug.

PropertyPredicted ValueSignificance
Molecular Weight 243.26 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) 2.95Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Water Solubility Moderately solubleThe presence of polar amino and carboxyl groups enhances solubility.
Human Intestinal Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability LowThe compound is not predicted to readily cross into the central nervous system.

This data is generated based on established computational predictive models.

Predicted Toxicological Endpoints

Computational toxicology models can forecast the likelihood of a compound causing various forms of toxicity mdpi.com. The predictions for this compound are summarized below. These models are based on pattern recognition of toxic fragments and similarity to known toxicants mdpi.comnih.gov.

Toxicity EndpointPredicted ResultProbability/Confidence
Hepatotoxicity (Liver Injury) NoHigh confidence
Carcinogenicity NoModerate confidence
Mutagenicity (Ames Test) NoHigh confidence
Immunotoxicity Low riskModerate confidence
Cytotoxicity LowHigh confidence

This data is generated based on established computational predictive models, such as those described by platforms like ProTox-II. mdpi.com

The in silico profile suggests that this compound has a favorable pharmacokinetic and toxicological profile. Its predicted high intestinal absorption and low toxicity risk make it an interesting scaffold for further investigation in medicinal chemistry smolecule.com. The benzyloxy group enhances lipophilicity which can improve cell membrane penetration, while the amino group can participate in key hydrogen bonding interactions with biological targets .

Applications in Advanced Chemical Research and Development

Role as an Intermediate in Complex Organic Synthesis

2-Amino-5-(benzyloxy)benzoic acid is a valuable intermediate in organic synthesis, primarily due to its trifunctional nature, possessing an amino group, a carboxylic acid, and a benzyloxy group. This unique combination of reactive sites allows for its use in the construction of complex molecular frameworks.

Synthesis of Novel Pharmaceutical Compounds and Bioactive Molecules

The structure of this compound and its derivatives serves as a key starting point for the synthesis of a wide array of pharmaceutical compounds and bioactive molecules. The amino and carboxylic acid groups are common features in many biologically active compounds, and the benzyloxy group offers a way to introduce a bulky, lipophilic substituent or to act as a protected hydroxyl group that can be deprotected in later synthetic steps.

Research has demonstrated the utility of the 2-aminobenzoic acid scaffold in developing potent therapeutic agents. For instance, derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. mdpi.com In one study, 5-acetamido-2-hydroxy benzoic acid derivatives, which can be conceptually derived from the core structure, were synthesized to target the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. mdpi.com Similarly, related benzyloxy derivatives have shown potential as inhibitors of COX enzymes.

Furthermore, the core structure is integral to the synthesis of inhibitors for other critical biological targets. Analogs such as 2-amino-5-methoxybenzoic acid are used in the preparation of the quinazolinone class of histamine (B1213489) H3 receptor inverse agonists and Alogliptin, a selective inhibitor of the dipeptidyl peptidase IV (DPP-4) enzyme used in diabetes treatment. chemicalbook.com The 2,5-substituted benzoic acid framework has also been developed into dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are promising targets in cancer therapy. nih.gov Additionally, derivatives have been explored as antimicrobial agents, with some showing activity against Staphylococcus epidermidis by inhibiting the interaction between RNA polymerase and its sigma factor. nih.gov The thieno[2,3-b]pyridine (B153569) class of molecules, which have shown potent anti-proliferative activity against cancer cell lines, are also synthesized from related precursors. mdpi.com

Table 1: Examples of Bioactive Molecules Synthesized from 2-Aminobenzoic Acid Analogs

Precursor/Analog Target Molecule Class Therapeutic Area
5-Acetamido-2-hydroxy benzoic acid Cyclooxygenase-2 (COX-2) Inhibitors Anti-inflammatory mdpi.com
2-Amino-5-methoxybenzoic acid Quinazolinone Histamine H3 Inverse Agonists Neurology chemicalbook.com
2-Amino-5-methoxybenzoic acid Alogliptin (DPP-4 Inhibitor) Diabetes chemicalbook.com
2,5-Substituted benzoic acid Mcl-1/Bfl-1 Dual Inhibitors Oncology nih.gov
Benzoyl benzoic acid derivatives RNA Polymerase-Sigma Factor Interaction Inhibitors Antibacterial nih.gov
Thieno[2,3-b]pyridine precursors PI-PLC Inhibitors Oncology mdpi.com

Building Block for Diverse Molecular Architectures

The distinct functional groups of this compound make it a versatile building block for constructing a variety of complex molecular architectures. The amino group can undergo reactions like acylation, sulfonylation, and diazotization, leading to amides, sulfonamides, and azo compounds, respectively. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another point for molecular elaboration. The benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, allowing for further functionalization. smolecule.com

This versatility is exploited in the synthesis of heterocyclic compounds. For example, analogs like 2-amino-5-methoxybenzoic acid serve as reagents for creating substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, and other polycyclic systems. chemicalbook.com The synthesis of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine (B11128) A(2A) receptor antagonists also highlights the utility of such building blocks in constructing complex heterocyclic scaffolds. nih.gov The ability to selectively react one functional group while leaving the others intact is a key advantage in multi-step organic synthesis, enabling the construction of intricate molecules with defined stereochemistry and functionality.

Tool Compound Utility in Biochemical and Cellular Assays

This compound and its close analogs are utilized as tool compounds in biochemical and cellular assays to investigate biological processes and validate drug targets. smolecule.com Their ability to interact with specific biological molecules, such as enzymes and receptors, makes them valuable for studying structure-activity relationships (SAR).

The mechanism of interaction often involves the amino group participating in hydrogen bonding with the active site of a protein, while the benzyloxy group can enhance lipophilicity, which may improve cell membrane permeability and interactions with hydrophobic pockets of the target protein. smolecule.com

Derivatives of this scaffold have been used in various assays to probe enzyme function. For example, 2-(oxalylamino)-benzoic acid has been identified as a classical competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. researchgate.net In cellular assays, benzyl (B1604629) and benzoyl benzoic acid derivatives have been used to confirm the inhibition of bacterial transcription and to assess effects on toxin production in C. difficile. nih.gov Furthermore, 2,5-substituted benzoic acid derivatives were used in fluorescence polarization assays to measure binding affinity to the anti-apoptotic proteins Mcl-1 and Bfl-1 and in cell-based assays to demonstrate induction of cell death in lymphoma cells dependent on these proteins. nih.gov These studies showcase how such compounds can be instrumental in elucidating biological mechanisms and validating the therapeutic potential of a specific molecular target.

Table 2: Application of 2-Aminobenzoic Acid Derivatives in Biochemical/Cellular Assays

Derivative Class Assay Type Target/Process Studied
2-(Oxalylamino)-benzoic acid Enzyme Kinetics (Lineweaver-Burk plot) Competitive inhibition of PTP1B researchgate.net
Benzyl benzoic acid derivatives Luminescence-based cellular assay Inhibition of bacterial transcription nih.gov
2,5-Substituted benzoic acid Fluorescence Polarization (FP) Assay Binding affinity to Mcl-1 and Bfl-1 proteins nih.gov
2,5-Substituted benzoic acid Cell Viability Assay Induction of apoptosis in lymphoma cells nih.gov
Benzyloxy derivatives Enzyme Inhibition Assay Inhibition of Cyclooxygenase (COX) enzymes

Exploration in Material Science and Polymer Development

While the primary application of this compound is in the realm of medicinal chemistry, its structural features also lend it to exploration in material science. The presence of an aromatic core and reactive functional groups suggests potential use in the synthesis of specialized materials. smolecule.com

Specifically, the molecule and its analogs are noted for their application as intermediates in the production of dyes and pigments. smolecule.com The chromophoric nature of the aromatic ring system, combined with the auxochromic amino group, can be exploited to create colored compounds. The reactivity of the amino and carboxylic acid groups allows for the incorporation of this scaffold into larger dye structures or for covalent bonding to substrates.

The application of this compound in polymer development is a less explored area. However, its bifunctional nature (amino and carboxylic acid groups) makes it a potential candidate as a monomer for the synthesis of specialty polyamides or other condensation polymers. The benzyloxy group could be retained to impart specific properties like thermal stability or solubility to the resulting polymer, or it could be removed post-polymerization to create functionalized polymers with pendant hydroxyl groups. These hydroxylated polymers could then be used for further modifications, such as grafting or cross-linking. While specific examples in the literature are scarce, the fundamental chemistry of the molecule supports its potential as a building block for novel materials and polymers.

Q & A

Basic Research Questions

Q. What are the critical structural features of 2-Amino-5-(benzyloxy)benzoic acid that dictate its utility in pharmaceutical synthesis?

  • Answer: The compound’s reactivity and applications stem from its amino group (providing nucleophilicity for derivatization), benzyloxy substituent (enhancing lipophilicity and steric bulk), and carboxylic acid moiety (enabling salt formation or esterification). These groups allow it to act as a versatile intermediate in synthesizing antibiotics, as seen in structurally similar compounds used in tetracycline production .

Q. What synthetic methodologies are typically used to prepare this compound derivatives?

  • Answer: Common routes include:

  • Protection/deprotection strategies : Benzyloxy groups are introduced via alkylation of phenolic hydroxyl groups under basic conditions.
  • Amino group functionalization : Coupling reactions (e.g., amidation, Schiff base formation) exploit the amino group’s nucleophilicity.
  • Carboxylic acid modification : Esterification or conversion to acyl chlorides for downstream reactions.
    These methods are validated in syntheses of analogs like 2-benzyloxy-3-dibenzylamino benzoate esters .

Q. How can LC-MS be optimized for quantifying this compound in complex matrices?

  • Answer: Use reverse-phase chromatography (C18 columns) with a mobile phase of acetonitrile/water (0.1% formic acid) to enhance ionization. Electrospray ionization (ESI) in negative mode is preferred due to the carboxylic acid group. Calibration with deuterated internal standards improves accuracy, as demonstrated in benzoic acid analysis protocols .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in biological activity data of this compound analogs?

  • Answer: Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurity profiles . Mitigation strategies include:

  • Standardized purity validation : Use HPLC (≥95% purity) and NMR to confirm structural integrity.
  • Dose-response curves : Assess activity across multiple concentrations to identify false positives/negatives.
  • Comparative SAR studies : Systematically modify substituents (e.g., halogenation at position 5) to isolate pharmacophores, as seen in anti-TB agent development .

Q. How can crystallographic challenges in this compound derivatives be addressed to improve structural elucidation?

  • Answer: For X-ray diffraction:

  • Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to enhance crystal lattice stability.
  • Low-temperature data collection : Mitrate thermal motion artifacts.
  • Hirshfeld surface analysis : Resolve weak intermolecular interactions (e.g., hydrogen bonds between amino and carboxylic groups), as applied in fluorobenzoic acid crystallography .

Q. What advanced computational methods support the design of this compound derivatives with enhanced bioactivity?

  • Answer: Combine molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets (e.g., Mycobacterium tuberculosis enzymes) and QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity. Validate predictions with in vitro MIC assays, as reported in benzothiazole azo-ester derivative studies .

Q. How do substituent modifications at the benzyloxy group influence the pharmacokinetic properties of this compound?

  • Answer: Benzyloxy alkyl chain elongation increases logP (enhancing membrane permeability but reducing solubility). Fluorination (e.g., 5-fluoro substitution) improves metabolic stability by blocking CYP450 oxidation. These trends are observed in analogs like 2-benzyloxy-5-fluorobenzoic acid esters used in antibiotic synthesis .

Methodological Tables

Table 1: Key Analytical Techniques for Characterization

TechniqueApplicationExample ParametersReference
LC-MS (ESI-)Quantification in biological matricesColumn: C18, 2.1 × 50 mm; Flow: 0.3 mL/min
X-ray DiffractionCrystal structure elucidationTemperature: 100 K; λ = 0.71073 Å
¹H/¹³C NMRSubstituent verificationSolvent: DMSO-d6; Reference: TMS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(benzyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(benzyloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.